Diethyl 3,16-dioxooctadecanedioate
Description
Diethyl 3,16-dioxooctadecanedioate is a diester compound characterized by an 18-carbon chain with ketone groups at positions 3 and 16 and ethyl ester termini. This structure confers unique physicochemical properties, such as polarity, solubility, and reactivity, which differentiate it from simpler aliphatic diesters.
Properties
CAS No. |
349560-39-0 |
|---|---|
Molecular Formula |
C22H38O6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
diethyl 3,16-dioxooctadecanedioate |
InChI |
InChI=1S/C22H38O6/c1-3-27-21(25)17-19(23)15-13-11-9-7-5-6-8-10-12-14-16-20(24)18-22(26)28-4-2/h3-18H2,1-2H3 |
InChI Key |
UQEQRIKEXGGQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCCCCCCCCC(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,16-dioxooctadecanedioate typically involves the esterification of 3,16-dioxooctadecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,16-dioxooctadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,16-dioxooctadecanedioic acid.
Reduction: Formation of diethyl 3,16-dihydroxyoctadecanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,16-dioxooctadecanedioate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3,16-dioxooctadecanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with biological pathways. The long carbon chain can also influence the compound’s solubility and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- Diethyl Dodecanedioate (CAS 13191-24-5): A 12-carbon diester without ketone groups, used in polymer synthesis and as a plasticizer .
- Hexamethylene Diisocyanate (CAS 822-06-0): A 6-carbon diisocyanate with reactive NCO groups, contrasting sharply in reactivity and applications (e.g., polyurethane production) .
- Dimethyl Succinate (CAS 106-65-0): A shorter-chain (4-carbon) diester with higher volatility and lower thermal stability.
Physicochemical Properties
Note: Data for this compound are inferred due to absence of direct experimental evidence.
Research Findings and Limitations
Experimental Insights from Analogues
- Thermal Stability : Longer-chain diesters (e.g., dodecanedioate) exhibit higher boiling points and thermal stability compared to shorter analogs, a trend likely applicable to this compound .
- Solubility: The ketone groups in this compound may reduce solubility in nonpolar solvents compared to unmodified diesters.
Gaps in Evidence
No direct studies on this compound were identified in the provided sources. Comparative analysis relies on extrapolation from structural analogs and general ester chemistry principles.
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